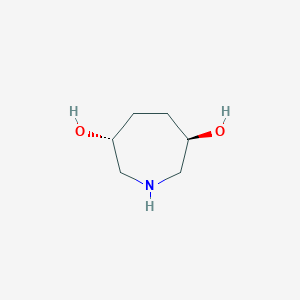
Rel-(3R,6R)-azepane-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,6R)-azepane-3,6-diol is a chiral compound with two hydroxyl groups located at the 3rd and 6th positions of the azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,6R)-azepane-3,6-diol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound, such as a diketone or a diester, using chiral catalysts or reagents. For example, the reduction of a diketone with a chiral borane reagent can yield the desired diol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,6R)-azepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Rel-(3R,6R)-azepane-3,6-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(3R,6R)-azepane-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparaison Avec Des Composés Similaires
Rel-(3R,6R)-azepane-3,6-diol can be compared with other similar compounds such as:
Rel-(3R,6R)-piperidine-3,6-diol: Similar structure but with a six-membered ring.
Rel-(3R,6R)-hexane-3,6-diol: Similar diol functionality but with a linear chain.
Rel-(3R,6R)-cyclohexane-3,6-diol: Similar diol functionality but with a cyclohexane ring.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or linear counterparts .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(3R,6R)-azepane-3,6-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
SEDAIHDJPPMBOD-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@H](CNC[C@@H]1O)O |
SMILES canonique |
C1CC(CNCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


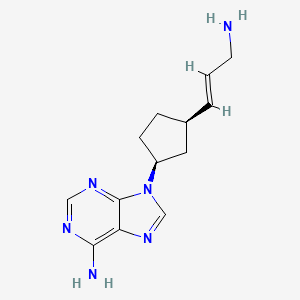
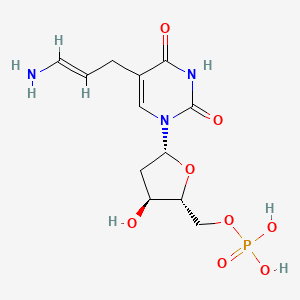
![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
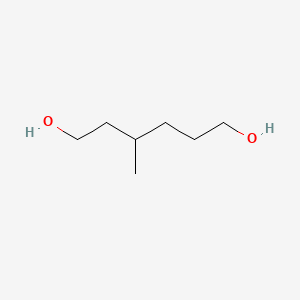
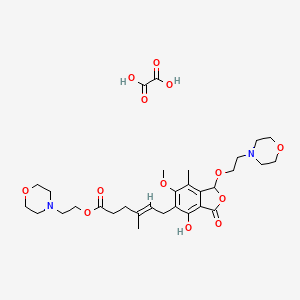
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)

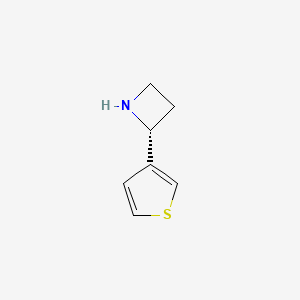
![4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12933614.png)
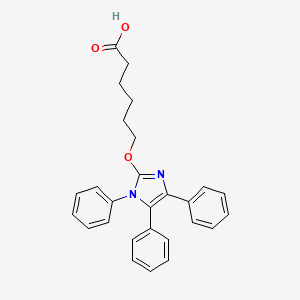
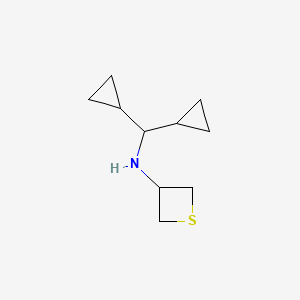
![((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12933626.png)
